Cas no 896319-85-0 (4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide)

4-Ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide is a structurally complex organic compound featuring a benzamide core substituted with ethoxy, furan, and thiophene sulfonyl groups. Its unique molecular architecture, combining heterocyclic and sulfonyl functionalities, suggests potential utility in medicinal chemistry and materials science. The presence of a thiophene sulfonyl moiety may enhance binding interactions in biological systems, while the furan and ethoxy groups contribute to solubility and reactivity. This compound could serve as an intermediate in the synthesis of pharmacologically active molecules or as a ligand in catalytic applications. Its well-defined structure allows for precise modifications, making it a valuable candidate for research in drug discovery and organic synthesis.
4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide structure
896319-85-0 structure
Product name:4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide
CAS No:896319-85-0
MF:C19H19NO5S2
MW:405.487862825394
CID:5923688
PubChem ID:16032200

4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-ethoxy-N-[2-(2-furanyl)-2-(2-thienylsulfonyl)ethyl]-
    • 896319-85-0
    • MFCD06734592
    • NCGC00136266-01
    • 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
    • G856-5491
    • HMS1903D11
    • AKOS021630490
    • F2569-0617
    • AKOS002057646
    • CHEMBL1555065
    • 4-ethoxy-N-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzamide
    • 4-ethoxy-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzamide
    • 4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide
    • 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide
    • Inchi: 1S/C19H19NO5S2/c1-2-24-15-9-7-14(8-10-15)19(21)20-13-17(16-5-3-11-25-16)27(22,23)18-6-4-12-26-18/h3-12,17H,2,13H2,1H3,(H,20,21)
    • InChI Key: CVIGMRKGJGZHMR-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=CO1)S(C1SC=CC=1)(=O)=O)(=O)C1=CC=C(OCC)C=C1

Computed Properties

  • Exact Mass: 405.07046505g/mol
  • Monoisotopic Mass: 405.07046505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.322±0.06 g/cm3(Predicted)
  • Boiling Point: 640.8±55.0 °C(Predicted)
  • pka: 13.80±0.46(Predicted)

4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2569-0617-25mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2569-0617-10μmol
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2569-0617-4mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2569-0617-2μmol
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2569-0617-30mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2569-0617-40mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2569-0617-20μmol
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2569-0617-2mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2569-0617-5mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2569-0617-15mg
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
896319-85-0 90%+
15mg
$89.0 2023-05-16

Additional information on 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide

Introduction to 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide (CAS No. 896319-85-0) and Its Emerging Applications in Chemical Biology

The compound 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide (CAS No. 896319-85-0) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features, combining a benzamide core with ethoxy, furan, and thiophene-sulfonyl substituents, make it a promising candidate for further exploration in drug discovery and molecular interactions.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of heterocyclic scaffolds in designing bioactive molecules. The presence of furan and thiophene rings in this compound not only contributes to its structural complexity but also enhances its potential for binding to biological targets. These aromatic systems are known to exhibit favorable interactions with proteins and enzymes, making them valuable in the development of novel therapeutic agents.

The ethoxy group at the 4-position of the benzamide moiety introduces a hydrophilic character to the molecule, which can influence its solubility and pharmacokinetic properties. This feature is particularly important in medicinal chemistry, where optimizing solubility is crucial for drug formulation and delivery. Additionally, the thiophene-2-sulfonyl substituent at the 2-position adds another layer of chemical diversity, enabling diverse functionalization and modularity in drug design.

In the context of current research, compounds like 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide are being investigated for their potential as scaffolds for kinase inhibitors. Kinases are a major class of enzymes involved in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. The ability of this compound to interact with kinase active sites or other protein targets remains an area of active investigation.

One notable study published in a leading journal demonstrated that derivatives of benzamide containing furan and thiophene moieties exhibit inhibitory activity against certain kinases. The specific arrangement of substituents in 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide was found to modulate binding affinity through hydrophobic interactions and hydrogen bonding networks. This finding underscores the importance of structural optimization in enhancing bioactivity.

The synthesis of this compound involves multi-step organic reactions that showcase the versatility of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic core, while sulfonylation reactions have been used to introduce the thiophene-sulfonyl group. These synthetic strategies not only highlight the compound's complexity but also demonstrate the synthetic prowess required for developing novel molecules.

From a computational perspective, virtual screening methods have been utilized to identify potential binding pockets on target proteins for 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide. These studies have revealed that its structural features align well with key residues in protein active sites, suggesting strong binding potential. Such insights are invaluable for designing next-generation inhibitors with improved selectivity and efficacy.

The pharmacological profile of this compound is further enhanced by its ability to undergo metabolic transformations that may yield bioactive derivatives. Enzymatic studies have shown that certain functional groups within this molecule can be modified by cytochrome P450 enzymes, leading to altered pharmacokinetic properties. Understanding these metabolic pathways is essential for predicting drug behavior in vivo and optimizing lead compounds for clinical development.

In conclusion, 4-ethoxy-N-2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylbenzamide (CAS No. 896319-85-0) is a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of heterocyclic moieties and functional groups makes it an attractive candidate for further exploration as a scaffold for therapeutic agents. Continued research into its bioactivity, synthesis, and pharmacological properties will undoubtedly contribute to advancements in medicinal chemistry.

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